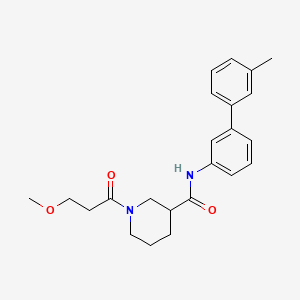![molecular formula C22H26N4O2 B6114336 N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide](/img/structure/B6114336.png)
N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a pyrazole ring, and an oxazolidine ring, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide typically involves multiple steps, starting with the preparation of the naphthalene and pyrazole intermediates. The naphthalene derivative can be synthesized through Friedel-Crafts alkylation, while the pyrazole ring can be formed via cyclization reactions involving hydrazines and 1,3-diketones. The final step involves the coupling of these intermediates with an oxazolidine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium hydroxide or halides in polar solvents.
Major Products
Applications De Recherche Scientifique
N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for targeted research and development.
Propriétés
IUPAC Name |
N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16(24-22(27)11-13-25-12-6-14-28-25)20-15-23-26(17(20)2)21-10-5-8-18-7-3-4-9-19(18)21/h3-5,7-10,15-16H,6,11-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCVJAONCPBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)NC(=O)CCN4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B6114257.png)
![7-(Cyclopropylmethyl)-2-[(1-methylbenzimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6114263.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide](/img/structure/B6114270.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B6114276.png)
![6-amino-2-[(mesitylmethyl)thio]-4-pyrimidinol](/img/structure/B6114277.png)

![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6114293.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B6114303.png)
![(5E)-1-(2-fluorophenyl)-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B6114315.png)
![1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6114318.png)
![ETHYL 2-(2-{[(BENZOYLIMINO)(3-CHLORO-2-METHYLANILINO)METHYL]AMINO}-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL)ACETATE](/img/structure/B6114321.png)



